molecular formula C18H22O6 B1210507 CA4P

CA4P

Cat. No. B1210507
M. Wt: 334.4 g/mol
InChI Key: LGZKGOGODCLQHG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CA4P (Combretastatin)has been shown in the laboratory to shut down the blood supply to tumours. It is one of the first vascular targeting drugs to be tested in patients. This drug was originally isolated from the African Bush Willow. The first studies in patients with this drug were aimed at finding out whether it can be safely given to patients, what side effects it produces and whether it can actually shut down the blood supply to human tumours.

Scientific Research Applications

  • Antivascular Activity in Tumor Treatment : CA4P is primarily recognized for its tumor antivascular activity. Studies have demonstrated its ability to acutely reduce blood flow and vascular permeability in tumor tissues, without significantly affecting normal tissues. This has been observed in both rat models and human patients, indicating its potential effectiveness in targeting tumor vasculature (Galbraith et al., 2003).

  • Combination with Other Therapies : Research suggests that CA4P may be more effective when combined with other treatments such as chemotherapy, antiangiogenic therapy, and radiation therapy. This is due to its rapid induction of tumor necrosis, primarily in the tumor's center, leaving a rim of viable cells at the periphery (Nagaiah & Remick, 2010).

  • Dynamic Imaging in Evaluating Effects : Dynamic bioluminescence and fluorescence imaging have been used to evaluate the vascular-disrupting activity of CA4P on brain tumor xenografts. These methods revealed rapid, temporary tumor vascular shutdown, suggesting its potential for efficient studies involving fewer animals and greater consistency in research (Liu, Mason & Gimi, 2015).

  • Synthesis and Evaluation of Derivatives : Studies have also been conducted on the synthesis of various phosphate ester derivatives of CA4P, aiming to explore potential prodrugs and stable CA4P analogues for cancer treatment (Hadimani et al., 2003).

  • Use in Veterinary Oncology : CA4P has been studied in canine patients with spontaneous cancers, demonstrating its anti-vascular and necrotizing effects with minimal side effects. This suggests its potential application in veterinary oncology (Abma et al., 2018).

  • Effects on Tumor Vessel Volume and Size : MRI-based vessel size imaging (VSI) has been used to assess the effects of CA4P on tumor vessel volume and size distribution. This approach could be valuable in estimating tumor angiogenesis and predicting responses to vascular disrupting agents (Nielsen et al., 2012).

  • Clinical Trials and Efficacy Assessments : Clinical trials have been conducted to assess the efficacy and safety of CA4P in cancer treatment. These studies have established maximum tolerated doses, dose-limiting toxicities, and have observed some clinical responses when using CA4P as a single modality (Young & Chaplin, 2004).

properties

Product Name

CA4P

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

5-[(2S)-2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3/t13-/m0/s1

InChI Key

LGZKGOGODCLQHG-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O

SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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